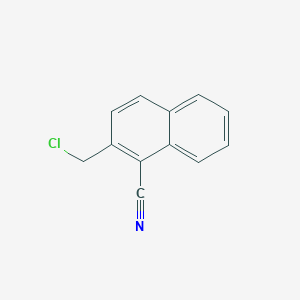
2-(5-(Aminomethyl)pyridin-3-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(Aminomethyl)pyridin-3-yl)benzonitrile is a chemical compound with the molecular formula C13H11N3. It is known for its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridine ring substituted with an aminomethyl group and a benzonitrile moiety, making it an interesting subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Aminomethyl)pyridin-3-yl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyanopyridine and benzylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and a solvent. Common solvents include ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) are used to facilitate the reaction.
Reaction Steps: The reaction proceeds through a series of steps, including nucleophilic substitution and reduction. The final product is obtained after purification using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-(Aminomethyl)pyridin-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-(5-(Aminomethyl)pyridin-3-yl)benzonitrile has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is investigated for its interactions with biological molecules, making it useful in biochemical assays and drug discovery.
Industrial Applications: It is employed in the production of specialty chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-(5-(Aminomethyl)pyridin-3-yl)benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The compound’s aminomethyl group can form hydrogen bonds with target proteins, while the benzonitrile moiety can participate in π-π interactions, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-(Aminomethyl)pyridin-2-yl)benzonitrile: Similar structure but with the aminomethyl group at a different position on the pyridine ring.
2-(5-(Aminomethyl)pyridin-4-yl)benzonitrile: Another positional isomer with the aminomethyl group at the 4-position of the pyridine ring.
2-(5-(Aminomethyl)pyridin-3-yl)benzamide: Similar structure but with a benzamide group instead of a benzonitrile group.
Uniqueness
2-(5-(Aminomethyl)pyridin-3-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and materials science, where precise molecular interactions are crucial.
Propiedades
Número CAS |
1346691-55-1 |
|---|---|
Fórmula molecular |
C13H11N3 |
Peso molecular |
209.25 g/mol |
Nombre IUPAC |
2-[5-(aminomethyl)pyridin-3-yl]benzonitrile |
InChI |
InChI=1S/C13H11N3/c14-6-10-5-12(9-16-8-10)13-4-2-1-3-11(13)7-15/h1-5,8-9H,6,14H2 |
Clave InChI |
MKPPXUKKSRTVNO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C#N)C2=CN=CC(=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




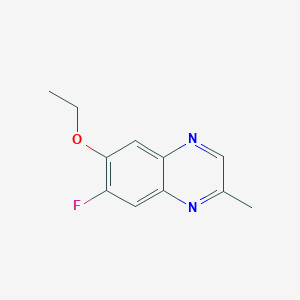
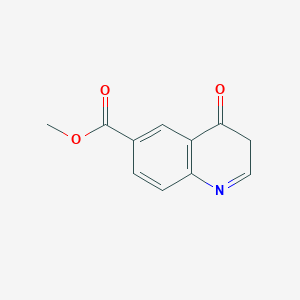
![Sodium 5-methylbenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B11895750.png)

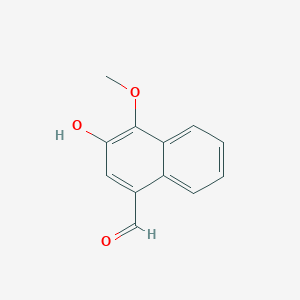

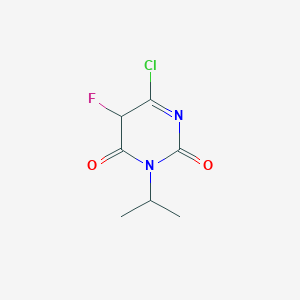
![5-(Hydroxymethyl)-1,3,7-trimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11895790.png)

